

# CCT241533 selectivity profile against other kinases

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## Compound of Interest

Compound Name: CCT241533 dihydrochloride

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## CCT241533: A Comprehensive Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of CCT241533, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2). The information presented herein is intended to support further research and drug development efforts by providing detailed data on its target engagement and off-target activities.

## Quantitative Selectivity Profile

CCT241533 is a highly potent inhibitor of CHK2 with an IC<sub>50</sub> of 3 nM and a K<sub>i</sub> of 1.16 nM<sup>[1][2][3]</sup>. Its selectivity has been rigorously assessed against a broad panel of kinases, revealing a favorable profile with limited off-target activity at a concentration of 1 μM.

A screen against 85 different kinases demonstrated that CCT241533 is remarkably selective for CHK2<sup>[1][4]</sup>. The primary off-target kinases identified are detailed in the table below. Notably, the inhibitor displays an 80-fold selectivity for CHK2 over the closely related CHK1 kinase<sup>[1][4]</sup>.

Target Kinase	IC50 (nM)	% Inhibition at 1 $\mu$ M	Notes
CHK2	3	-	Primary Target
CHK1	245	-	80-fold selectivity over CHK1[1][4]
PHK	-	>80%	Off-target kinase[1][4]
MARK3	-	>80%	Off-target kinase[1][4]
GCK	-	>80%	Off-target kinase[1][4]
MLK1	-	>80%	Off-target kinase[1][4]

## Experimental Protocols

The kinase selectivity of CCT241533 was determined using a radiometric kinase assay. The following is a representative protocol based on standard methodologies for this type of assay.

### In Vitro Kinase Profiling: Radiometric Assay

This protocol outlines the general procedure for assessing the inhibitory activity of a compound against a panel of kinases. The kinase profiling for CCT241533 was conducted by The National Centre for Protein Kinase Profiling (MRC Protein Phosphorylation Unit, Dundee, UK)[1].

Objective: To determine the percentage of inhibition of a panel of kinases by CCT241533 at a fixed concentration.

Materials:

- Recombinant kinases
- Specific peptide substrates for each kinase
- CCT241533 stock solution (in DMSO)
- [ $\gamma$ -<sup>33</sup>P]ATP or [ $\gamma$ -<sup>32</sup>P]ATP

- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP solution (unlabeled)
- Stop solution (e.g., 1% phosphoric acid)
- P81 phosphocellulose filter paper
- Scintillation counter
- Microtiter plates

Procedure:

- **Compound Preparation:** Prepare serial dilutions of CCT241533 in DMSO. For single-point screening, a final assay concentration of 1  $\mu$ M was used.
- **Reaction Mixture Preparation:** For each kinase to be tested, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the respective recombinant kinase.
- **Assay Plate Setup:** Aliquot the kinase/substrate master mix into the wells of a microtiter plate.
- **Compound Addition:** Add CCT241533 or DMSO (as a vehicle control) to the appropriate wells.
- **Initiation of Reaction:** Start the kinase reaction by adding a mixture of unlabeled ATP and [ $\gamma$ -<sup>33</sup>P]ATP to each well. The final ATP concentration is typically at or near the K<sub>m</sub> for each specific kinase to provide a sensitive measure of competitive inhibition[1].
- **Incubation:** Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 20-30 minutes), ensuring the reaction remains within the linear range.
- **Reaction Termination and Substrate Capture:** Stop the reaction by spotting a portion of the reaction mixture from each well onto a P81 phosphocellulose filter paper. The

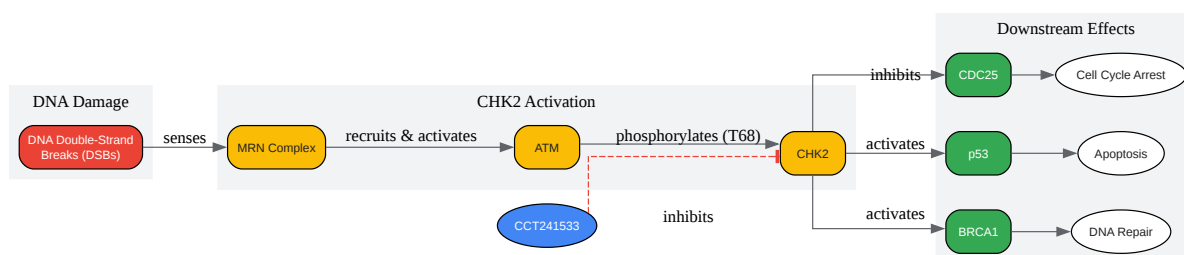
phosphorylated peptide substrate binds to the paper, while the unincorporated radiolabeled ATP does not.

- **Washing:** Wash the filter paper multiple times with a stop solution (e.g., 1% phosphoric acid) to remove any unbound [ $\gamma$ - $^{33}\text{P}$ ]ATP.
- **Detection:** Air-dry the filter paper and measure the incorporated radioactivity for each spot using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase activity for the CCT241533-treated samples relative to the DMSO control. The percentage inhibition is determined as: % Inhibition =  $100 - ((\text{Activity with Compound} / \text{Activity with DMSO}) * 100)$

## Visualizations

### Signaling Pathway of CHK2

The following diagram illustrates the central role of CHK2 in the DNA damage response pathway. Upon DNA double-strand breaks (DSBs), the MRN complex recruits and activates ATM, which in turn phosphorylates and activates CHK2. Activated CHK2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. CCT241533 acts by directly inhibiting the kinase activity of CHK2.

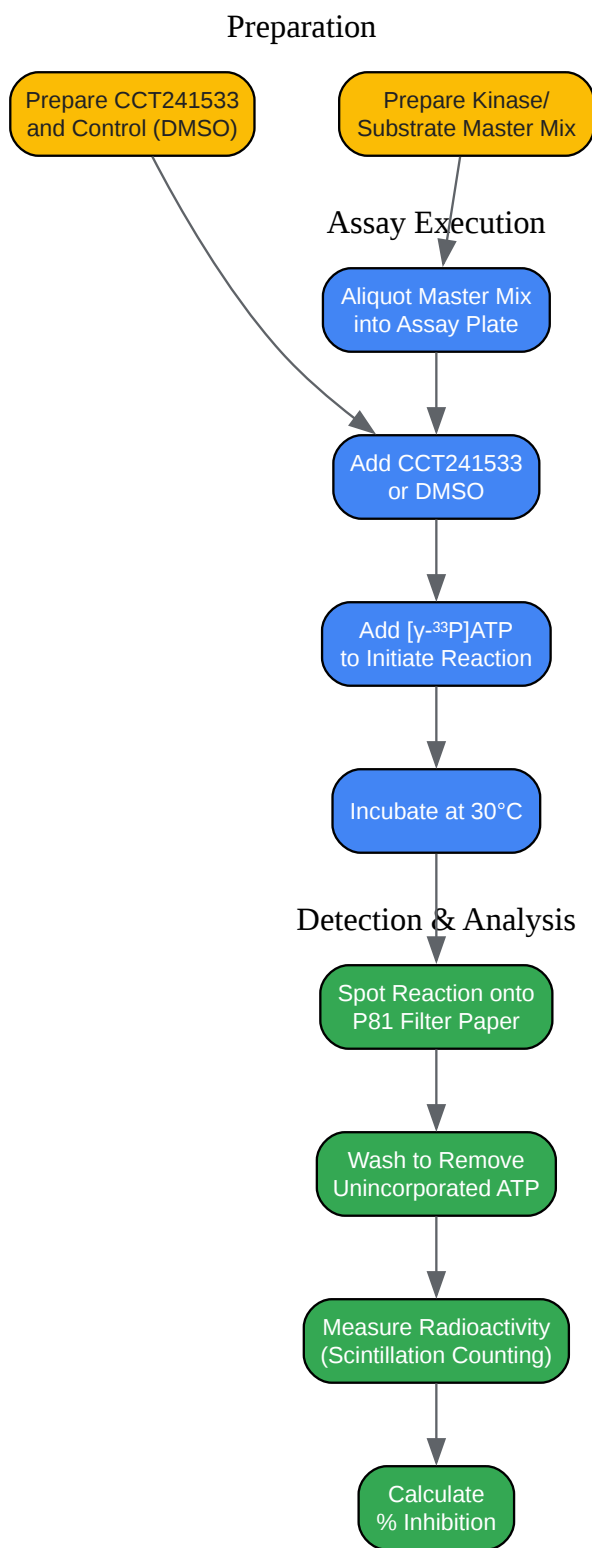


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CHK2 Signaling Pathway in DNA Damage Response.

## Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the key steps in the radiometric kinase assay workflow used to determine the selectivity profile of CCT241533.



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Radiometric Kinase Assay Workflow.

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## References

- 1. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
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